molecular formula C14H18FN3O B13332607 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one

5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one

Katalognummer: B13332607
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: GSSQIFFVZCVLNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of the METTL3/METTL14 protein complex, which plays a crucial role in RNA methylation and various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one typically involves a multi-step process. One common method includes the reaction of a suitable spirocyclic precursor with a fluorinated aromatic compound under specific conditions. For instance, the compound can be synthesized through a nucleophilic substitution reaction (SNAr) with chloropyrimidine derivatives, followed by chromatographic purification using a mixture of dichloromethane (DCM) and methanol (MeOH) as solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one involves its interaction with the METTL3/METTL14 protein complex. This complex is responsible for the methylation of N6-methyladenosine (m6A) in RNA, a modification that regulates various biological processes. By inhibiting this complex, the compound can modulate RNA methylation levels, affecting gene expression and potentially providing therapeutic benefits in diseases such as cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one is unique due to its specific interaction with the METTL3/METTL14 protein complex and its potential therapeutic applications. Its fluorinated aromatic ring and triazaspiro structure contribute to its distinct chemical properties and biological activities.

Eigenschaften

Molekularformel

C14H18FN3O

Molekulargewicht

263.31 g/mol

IUPAC-Name

5-(4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C14H18FN3O/c15-11-3-1-10(2-4-11)12-9-17-13(19)18-14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H2,17,18,19)

InChI-Schlüssel

GSSQIFFVZCVLNV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12C(CNC(=O)N2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.